molecular formula C13H10BrClN2O B8577182 2-amino-N-(4-bromophenyl)-5-chlorobenzamide

2-amino-N-(4-bromophenyl)-5-chlorobenzamide

Cat. No.: B8577182
M. Wt: 325.59 g/mol
InChI Key: CQXGWIYJBKLOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(4-bromophenyl)-5-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom on the phenyl ring and a chlorine atom on the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-bromophenyl)-5-chlorobenzamide typically involves the condensation of 4-bromoaniline with 2-amino-5-chlorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-bromophenyl)-5-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution Products: Derivatives with various functional groups replacing the bromine or chlorine atoms.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-N-(4-bromophenyl)-5-chlorobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells. The compound’s ability to bind to specific enzymes and receptors is crucial for its biological activity .

Comparison with Similar Compounds

2-amino-N-(4-bromophenyl)-5-chlorobenzamide can be compared with other benzamide derivatives, such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and biological activity, which make it a valuable compound for various applications.

Properties

Molecular Formula

C13H10BrClN2O

Molecular Weight

325.59 g/mol

IUPAC Name

2-amino-N-(4-bromophenyl)-5-chlorobenzamide

InChI

InChI=1S/C13H10BrClN2O/c14-8-1-4-10(5-2-8)17-13(18)11-7-9(15)3-6-12(11)16/h1-7H,16H2,(H,17,18)

InChI Key

CQXGWIYJBKLOIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of N-(4-bromophenyl)-2-nitro-5-chlorobenzamide (0.50 g, 1.4 mmol) in methanol (20 mL) was added 5% platinum on carbon (Degussa type, 50% water, 0.20 g), and the mixture stirred under hydrogen (balloon). After 0.5 hours, the mixture was filtered and concentrated of all volatiles in vacuo to afford 0.45 g (99% yield) of N-(4-bromophenyl)-2-amino-5-chlorobenzamide as a white solid; NMR (DMSO-d6) 10.2 (s, 1), 7.5-7.7 (m, 5), 7.2 (dd, 1), 6.8 (d, 1) ppm.
Quantity
0.5 g
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reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A similar procedure starting from 5-chloroisatoic anhydride and 4-bromoaniline gave N-(4-bromophenyl)-2-amino-5-chlorobenzamide which gave the expected NMR, MS, and elemental analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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